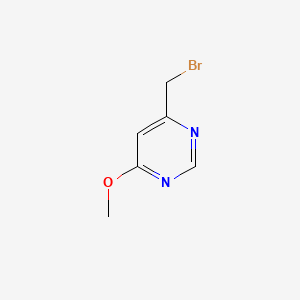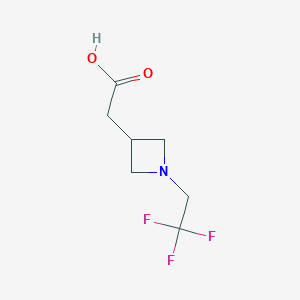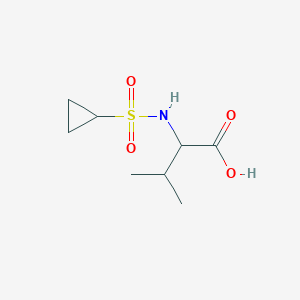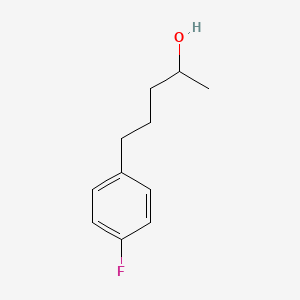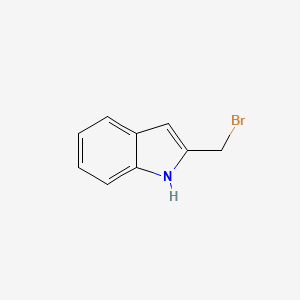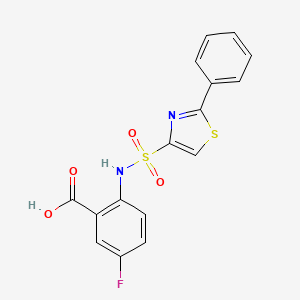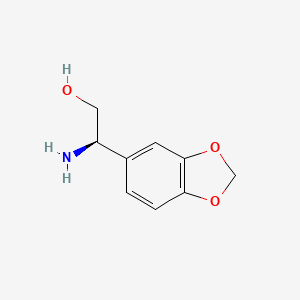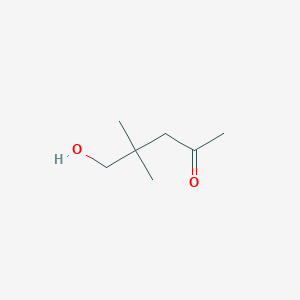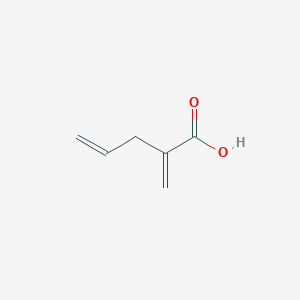
2-Methylenepent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylenepent-4-enoic acid is an organic compound with the molecular formula C6H10O2This compound is characterized by the presence of both a methylene group and a carboxylic acid group, making it a versatile molecule in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylenepent-4-enoic acid can be synthesized using various methods. One common synthetic route involves the acylation of oxazolidinone using triethylamine as a base and DMAP as an acyl carrier catalyst. This is followed by the addition of a pentene group via enolate addition using sodium bis(trimethylsilyl)amide as a base and allyl iodide as the pentene donor. The final step involves the cleavage of the oxazolidinone by lithium hydroxide solution in hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylenepent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylenepent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-methylenepent-4-enoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The methylene group can participate in various chemical reactions, altering the structure and function of target molecules. Pathways involved include enzyme inhibition and activation, as well as participation in metabolic processes .
Comparaison Avec Des Composés Similaires
- 2-Methyl-4-pentenoic acid
- 3-Methylenepent-4-enoic acid
- 4-Methylpent-2-enoic acid
Comparison: 2-Methylenepent-4-enoic acid is unique due to the presence of both a methylene group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activity .
Propriétés
Formule moléculaire |
C6H8O2 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
2-methylidenepent-4-enoic acid |
InChI |
InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h3H,1-2,4H2,(H,7,8) |
Clé InChI |
CRJSAYNCRPTWST-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


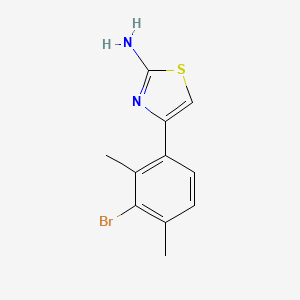
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13559415.png)
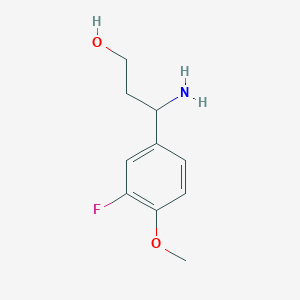
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)

